molecular formula C20H18ClN3O2S B3036616 (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate CAS No. 383147-87-3

(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate

Cat. No.: B3036616
CAS No.: 383147-87-3
M. Wt: 399.9 g/mol
InChI Key: NOHVKUOKQOUZHV-SSDVNMTOSA-N
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Description

(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate typically involves multiple steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions.

    Formation of the cyclopropanecarboxylate moiety: This step involves the reaction of a suitable carboxylate precursor with the tricyclic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced tricyclic derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{[4-(4-bromophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
  • (E)-{[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate

Uniqueness

The uniqueness of (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate lies in its specific substitution pattern and the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural characteristics suggest various biological activities, making it a subject of interest for researchers in pharmacology and drug development.

Structural Characteristics

The compound features a thiazole ring, a diazatricyclo structure, and a cyclopropanecarboxylate moiety. The intricate stereochemistry and molecular formula indicate that this compound may interact with biological systems in significant ways.

Key Structural Features

FeatureDescription
Thiazole RingA five-membered ring containing sulfur and nitrogen.
Diazatricyclo StructureA bicyclic system that may influence pharmacokinetics.
Cyclopropanecarboxylate MoietyContributes to the compound's reactivity and potential biological interactions.

Biological Activity

Preliminary studies and computational predictions suggest that compounds with similar structural features exhibit notable biological activities, including:

  • Antimicrobial Activity : Compounds with thiazole rings often show effectiveness against various pathogens.
  • Anticancer Properties : Diazatricyclo structures are linked to anticancer activity due to their ability to interfere with cellular processes.
  • Anti-inflammatory Effects : The cyclopropanecarboxylate moiety is associated with anti-inflammatory properties.

Predicted Biological Activities

Using computer-aided methods like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activity of this compound based on its molecular descriptors.

Similar Compounds and Their Activities

The following table summarizes compounds with structural similarities and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chlorophenyl Thiazole DerivativeContains thiazole ringAntimicrobial
Diazatricyclo CompoundSimilar bicyclic structureAnticancer
Cyclopropanecarboxylic Acid DerivativeCyclopropane ringAnti-inflammatory

What sets this compound apart is its combination of multiple bioactive motifs within a single molecule, which may lead to synergistic effects not observed in simpler analogs.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research on diazatricyclo compounds has shown promising results in inhibiting tumor growth in various cancer models. The mechanism of action appears to involve interference with cell cycle regulation, indicating that the compound could be further explored for its anticancer potential.

Case Study 3: Anti-inflammatory Effects

A recent investigation into cyclopropanecarboxylic acid derivatives demonstrated their effectiveness in reducing inflammation markers in animal models. This finding supports the hypothesis that this compound may possess similar anti-inflammatory properties.

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-14-9-7-12(8-10-14)18-16(11-22-26-19(25)13-5-6-13)24-15-3-1-2-4-17(15)27-20(24)23-18/h7-11,13H,1-6H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVKUOKQOUZHV-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Reactant of Route 2
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Reactant of Route 3
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Reactant of Route 4
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Reactant of Route 5
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Reactant of Route 6
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate

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